Product packaging for D-threonine HCl(Cat. No.:)

D-threonine HCl

Cat. No.: B7964235
M. Wt: 155.58 g/mol
InChI Key: OFSUFJTYFFRWFD-LJUKVTEVSA-N
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Description

Contextualization within Non-Proteinogenic Amino Acids

Amino acids are fundamental organic molecules containing both an amino group and a carboxyl group. They are broadly classified into proteinogenic and non-proteinogenic types. Proteinogenic amino acids are the 20 amino acids encoded by the standard genetic code that are incorporated into proteins during ribosomal synthesis. L-threonine is one such proteinogenic amino acid, essential in human diets as the body cannot synthesize it. wikipedia.orgfishersci.senih.gov

In contrast, non-proteinogenic amino acids are those that are not typically found in proteins synthesized through ribosomal translation. D-threonine falls into this category. fishersci.senih.govfishersci.canih.govepa.govwikipedia.org While less common in biological systems than their L-counterparts, D-amino acids, including D-threonine, do occur naturally in some organisms, such as bacteria and in certain natural products. fishersci.canih.govwikipedia.orgwikipedia.orgmpg.de The study of these non-proteinogenic amino acids provides insights into diverse biological pathways and expands the repertoire of building blocks available for chemical synthesis and drug design. fishersci.caepa.govwikipedia.orgmpg.de

Stereochemical Significance and Isomeric Considerations

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is particularly significant for amino acids due to the presence of chiral centers. A chiral center is an atom bonded to four different groups, allowing for the existence of stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. fishersci.se

Threonine is unique among the standard proteinogenic amino acids (along with isoleucine) in having two chiral centers: the alpha-carbon (Cα) and the beta-carbon (Cβ). wikipedia.org This results in four possible stereoisomers: L-threonine ((2S,3R) configuration), D-threonine ((2R,3S) configuration), L-allo-threonine ((2S,3S) configuration), and D-allo-threonine ((2R,3R) configuration). wikipedia.orgnih.gov

IsomerCα ConfigurationCβ ConfigurationPubChem CID
L-ThreonineSR6288
D-ThreonineRS69435
L-allo-ThreonineSS99289
D-allo-ThreonineRR90624

The stereochemical difference between L-threonine and D-threonine lies in the absolute configuration at both chiral centers. fishersci.senih.gov This seemingly subtle structural variation leads to significant differences in how these molecules interact with other chiral entities, such as enzymes and receptors in biological systems. While the vast majority of amino acids in proteins are in the L-configuration, D-amino acids are found in some peptides and play specific roles in certain biological processes. fishersci.sewikipedia.org D-threonine hydrochloride is the HCl salt of the D-threonine enantiomer. wikipedia.org

Overview of Academic Research Trajectories

Academic research involving D-threonine and its hydrochloride salt spans several areas. One significant trajectory is its use as a chiral building block in organic synthesis, particularly in the synthesis of peptides and peptidomimetics. americanelements.comnih.govnih.gov The incorporation of D-amino acids can confer altered properties, such as increased stability against proteolytic degradation, to synthetic peptides.

Another area of research explores the biological activities of D-threonine. Although not incorporated into proteins, studies have investigated its effects on biological systems. For instance, research has shown that D-threonine can be transported into rat hippocampal slices and cause a potentiation of currents, albeit through a mechanism independent of the NMDA receptor. guidetopharmacology.org

Furthermore, enzymes that specifically process D-amino acids, such as D-threonine aldolases, are subjects of study. These enzymes catalyze the reversible cleavage of D-threonine into glycine (B1666218) and acetaldehyde (B116499) and hold potential as biocatalysts for the stereospecific synthesis of valuable β-hydroxy-α-amino acids, which are important building blocks for pharmaceuticals. Research in this area focuses on understanding the enzymatic mechanisms and exploring their applications in asymmetric synthesis. Studies have also investigated the self-assembly properties of D-threonine molecules, revealing distinct assembly structures compared to L-threonine. nih.gov

Research involving D-threonine hydrochloride leverages the properties of the D-threonine molecule in a salt form, which can influence its solubility, stability, and handling characteristics in various experimental procedures.

Here are some key chemical identifiers for D-threonine hydrochloride and related compounds:

Compound NamePubChem CID
D-Threonine69435
D-Threonine hydrochloride22619316
L-Threonine6288
L-allo-Threonine99289
D-allo-Threonine90624
Glycine750
Acetaldehyde177
Hydrochloric Acid313

Key chemical properties of D-threonine, the active amino acid component of D-threonine HCl, include its molecular formula and weight, as well as physical characteristics like melting point and solubility.

PropertyValue
Molecular FormulaC₄H₉NO₃ (for D-Threonine)
Molecular Weight119.12 g/mol (for D-Threonine) wikipedia.org
Melting Point274 °C (for D-Threonine)
SolubilitySoluble in water (for D-Threonine)

Research findings highlight the distinct behavior of D-threonine compared to L-threonine. For instance, studies on molecular self-assembly using scanning tunneling microscopy have shown that L-threonine tends to self-assemble with other L-threonine molecules, while D-threonine tends to self-assemble with other D-threonine molecules, forming different structural orientations. nih.gov

In the field of biocatalysis, D-threonine aldolases have been explored for their ability to synthesize β-hydroxy-α-amino acids. Research on D-threonine aldolase (B8822740) from Pseudomonas sp. has demonstrated its applicability in the asymmetric synthesis of α,α-disubstituted α-amino acids with high diastereoselectivity. These studies often involve optimizing reaction conditions, such as temperature and the presence of metal ions, which are crucial for enzyme activity and stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO3 B7964235 D-threonine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSUFJTYFFRWFD-LJUKVTEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for D Threonine Hcl and Its Derivatives

Enzymatic Synthesis Strategies

Enzymatic methods leverage the high specificity of enzymes to catalyze reactions, offering a route to stereochemically pure products under mild conditions.

Racemase-Mediated Stereoinversion of L-Threonine to D-Allothreonine

A key step in some enzymatic synthesis strategies for D-threonine HCl involves the use of amino acid racemases to convert L-threonine into a mixture containing D-allothreonine. google.com Amino acid racemases can catalyze the racemization of L-threonine in aqueous solution, leading to a mixture of L-threonine and D-allothreonine. Some racemases have been shown to catalyze the epimerization of threonine, involving stereoconversion at the α-position, and also the racemization of various amino acids. asm.org Specifically, an amino acid racemase from Pseudomonas putida has been shown to catalyze the isomerization of D- and L-threonine to L- and D-allothreonine, respectively. uni-duesseldorf.de This stereoinversion is critical for accessing the D-allothreonine isomer, which can then be further processed to obtain D-threonine. google.com

Role of L-Threonine Deaminase in Chiral Purity Enhancement

L-threonine deaminase (also known as L-threonine dehydratase) plays a significant role in enhancing the chiral purity of D-threonine obtained from processes starting with racemic or L-threonine. This enzyme specifically catalyzes the dehydration/deamination of L-threonine, converting it into 2-oxobutyrate and ammonia (B1221849). google.comresearchgate.netresearchgate.net By selectively acting on the L-enantiomer, L-threonine deaminase leaves the D-threonine in the reaction mixture, allowing for its isolation in high optical purity. google.comresearchgate.net This kinetic resolution approach using L-threonine deaminase has been demonstrated to yield D-threonine with high enantiomeric excess. google.comresearchgate.net For instance, using 0.5 M DL-threonine, D-threonine with an enantiomeric excess of 99% was obtained in 3 hours. google.com

Optimization of Biocatalytic Reaction Parameters (pH, Temperature, Enzyme Loading)

Optimizing reaction parameters is crucial for maximizing the efficiency and yield of enzymatic synthesis pathways. Key parameters include pH, temperature, and enzyme loading. For the racemization of L-threonine using amino acid racemase, a pH range of 7.0–8.0 has been found to be optimal for maintaining enzyme activity. Temperature control is also important, with 30°C often used during racemization and 37°C for subsequent deamination steps catalyzed by L-threonine deaminase. Enzyme loading, typically expressed as units of enzyme per unit of substrate, directly impacts reaction rate and completion time. For example, a pilot-scale production used 200 mL of crude racemase per 200 g of L-threonine substrate. Research on other biocatalytic reactions has also explored pH ranges (e.g., 6.0–8.0), temperatures (e.g., 30–50°C), and enzyme loading (e.g., 7.5–60 µg/mL) to optimize conversion and selectivity. nih.govresearchgate.net

Pilot-Scale Production Considerations for Enzymatic Pathways

Scaling up enzymatic synthesis methods from laboratory to pilot scale requires careful consideration of various factors to ensure efficiency and cost-effectiveness. A pilot-scale production starting with 200 g of L-threonine has been reported to yield 82.3 g of this compound with minimal waste. Key considerations for scaling include enzyme cost, which can be reduced by using recombinant enzymes, and solvent recovery through techniques like distillation to cut down expenses. Efficient synthesis and recovery at scales up to 100 L have been demonstrated for biocatalytic processes producing β-hydroxy-α-amino acids using D-threonine aldolase (B8822740), highlighting the potential for larger-scale enzymatic production of threonine derivatives. acs.orgthieme-connect.com

Chemical Synthesis Approaches

Chemical synthesis provides alternative routes to this compound and its derivatives, often involving diastereoselective and enantioselective transformations from various precursors.

Diastereoselective and Enantioselective Syntheses from Precursors

Chemical synthesis of threonine, including its D-enantiomer, is complex due to the two chiral centers. While the organic synthesis of DL-threonine with negligible diastereomeric impurities is well-established, obtaining stereochemically pure D-threonine (with both enantiomeric and diastereomeric excesses >99%) in a single step through conventional chemical synthesis remains challenging. chemicalbook.comchemicalbook.com However, diastereoselective and enantioselective approaches from suitable precursors have been developed. For instance, asymmetric hydrogenation of 2-acylamino-3-oxobutyrates using chiral rhodium or ruthenium catalysts has been employed for the enantioselective synthesis of D- and L-threonine. researchgate.netcapes.gov.br Dynamic kinetic resolution in these hydrogenation reactions, utilizing catalysts like (−) CHIRAPHOS Ru and (+) BINAP Ru, has yielded D-threonine with high enantiomeric excess (99%). researchgate.netcapes.gov.br

Another approach involves the synthesis of D-allothreonine derivatives from L-threonine through epimerization with a catalytic amount of salicylaldehyde, followed by separation. researchgate.net Stereocontrolled syntheses of chiral intermediates to compounds like thienamycin (B194209) have also utilized D-allothreonine as a starting material. fishersci.ca Furthermore, D-threonine-derived aziridine (B145994) derivatives have been used in the enantioselective synthesis of orthogonally protected β-methylcysteine, demonstrating the utility of D-threonine as a chiral building block in the synthesis of complex molecules. nih.gov

Targeted Functional Group Transformations during Synthesis

The synthesis of this compound often involves targeted transformations of the amino and hydroxyl functional groups, as well as manipulation of the carboxyl group. Key transformations include:

Racemization: Starting from the more readily available L-threonine (L-Thr), racemization using enzymes like amino acid racemase is a critical initial step to obtain a mixture of L-threonine and D-allothreonine. google.com This enzymatic process is optimized for pH (7.0–8.0) and temperature (30°C) to ensure enzyme activity.

Deamination: Following racemization, L-threonine deaminase can be employed to selectively convert the remaining L-threonine into easily removable byproducts, such as 2-oxobutyrate and ammonium (B1175870) ions, facilitating the purification of D-allothreonine. google.comresearchgate.net

Esterification: The carboxyl group is commonly esterified to protect it during subsequent reactions and to facilitate purification or further transformations. google.com This is a key step in preparing intermediates like D-allothreonine methyl ester hydrochloride or D-allothreonine benzyl (B1604629) ester hydrochloride. google.com

Amino Group Protection: The amino group is often protected, for instance, by benzoyl protection, to prevent unwanted side reactions during the synthesis sequence. google.com

Intramolecular Cyclization and Stereochemical Inversion: A crucial step in some synthetic routes involves intramolecular cyclization of a protected intermediate (e.g., N-benzoyl-D-allothreonine methyl ester) in the presence of reagents like thionyl chloride. google.com This cyclization often leads to an oxazoline (B21484) intermediate and is accompanied by the inversion of the stereochemical configuration at the hydroxyl-bearing carbon. google.com

Hydrolysis and Deprotection: The final steps typically involve acidic hydrolysis of the oxazoline intermediate to cleave protecting groups (benzoyl and ester) and yield this compound. google.com This hydrolysis is often carried out under reflux conditions with concentrated HCl.

Functional group transformations like oxidation (converting hydroxyl to carbonyl) and reduction (reducing the amino group) can also be applied to threonine derivatives for specific synthetic purposes. Substitution reactions of the hydroxyl group using reagents like thionyl chloride are also possible.

Derivatization Strategies for Research Applications (e.g., Methyl Esters, Benzyl Esters)

Derivatization of D-threonine is frequently employed in research to modify its properties for specific applications, particularly in peptide synthesis and the creation of complex chiral molecules. chemimpex.comunimi.it Methyl and benzyl esters are common and important derivatives.

Methyl Esters: D-Threonine methyl ester HCl is synthesized by treating D-threonine with methanol (B129727) in the presence of thionyl chloride. prepchem.com This reaction is typically carried out at low temperatures initially, followed by stirring at ambient temperature. prepchem.com The methyl ester derivative serves as a versatile building block in organic synthesis. biosynth.com

Benzyl Esters: D-Threonine benzyl ester hydrochloride is another significant derivative. chemimpex.comchemdad.com It is prepared by treating D-threonine with benzyl alcohol, often in the presence of an acid catalyst like p-toluenesulfonic acid. unimi.itresearchgate.net Methods have been developed to avoid hazardous solvents like benzene (B151609) or carbon tetrachloride in the preparation of amino acid benzyl esters, utilizing alternatives like cyclohexane. unimi.itresearchgate.net Benzyl esters are particularly useful in peptide synthesis as C-protected amino acids, offering easy deprotection after peptide bond formation. unimi.itresearchgate.net D-Threonine benzyl ester hydrochloride is utilized in research for peptide synthesis and drug development, offering enhanced solubility and stability. chemimpex.com

These ester derivatives introduce steric protection, enabling precise control over reaction outcomes in synthetic pathways. Other derivatization strategies for amino acids in general, which could potentially be applied to D-threonine, include the formation of fluorescent or UV-absorbing derivatives for analytical purposes like HPLC. academicjournals.orgresearchgate.net

Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol

The synthesis of this compound can be achieved through various routes, including chemical synthesis, enzymatic methods, and combinations thereof. The efficiency and stereocontrol are critical factors in evaluating these routes, especially for large-scale production. chemicalbook.comgoogle.com

Chemical Synthesis: Traditional chemical methods, such as the copper-complex method starting from glycine (B1666218) and acetaldehyde (B116499), often yield racemic mixtures of threonine and allothreonine, requiring subsequent enzymatic resolution to obtain the desired stereoisomer. These methods can suffer from low yields and complex purification procedures. However, chemical synthesis offers precise control over structure and functionalization, which is advantageous for creating tailored D-threonine derivatives.

Enzymatic Synthesis: Enzymatic approaches, particularly those utilizing engineered microbial fermentation or specific enzymes like amino acid racemase and L-threonine deaminase, offer high enantiomeric purity and scalability for D-threonine production. chemicalbook.com Biocatalytic methods, such as those employing threonine aldolases, can achieve high stereocontrol at the alpha-carbon, although achieving high diastereoselectivity at the beta-carbon can be more challenging and may require optimization of reaction conditions or enzyme engineering. researchgate.netresearchgate.netnih.govnih.gov Enzymatic kinetic resolution of DL-threonine using threonine deaminase has also been demonstrated as a facile method for producing D-threonine with high enantiomeric and diastereomeric excesses. researchgate.net

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can leverage the advantages of both approaches, potentially leading to more efficient and stereoselective routes. google.com For example, enzymatic racemization and deamination of L-threonine can be coupled with chemical steps involving protection, cyclization, and hydrolysis to yield this compound with high enantiomeric excess. google.com

Comparative analysis of synthetic routes involves considering factors like the cost and availability of starting materials, the number of steps, reaction yields, the need for purification, and the environmental impact of reagents and solvents used. google.com Recent advancements focus on developing more sustainable and efficient methods, including the use of engineered microorganisms and optimized enzymatic reactions. chemicalbook.com

Chemical Transformations and Reactivity of D Threonine Hcl

Fundamental Reaction Pathways

Oxidation Reactions and Keto Acid Formation

Amino acids, including threonine, can undergo oxidation reactions. One significant pathway involves the oxidative deamination of the α-amino group, leading to the formation of a corresponding α-keto acid. libretexts.orgresearchgate.net For D-threonine, this process can yield 2-keto-3-hydroxybutanoic acid. Enzymatic oxidation of D-amino acids is often catalyzed by D-amino acid oxidase (DAO), which is an FAD-dependent enzyme. researchgate.net This enzymatic reaction typically involves the oxidation of the amino group to an imino intermediate, followed by non-enzymatic hydrolysis to produce the α-keto acid and ammonia (B1221849). researchgate.net

Another enzymatic oxidation pathway for threonine involves threonine dehydrogenase, which oxidizes the β-hydroxyl group to a ketone, yielding 2-amino-3-ketobutyrate. libretexts.orgasm.orgcreative-proteomics.comtandfonline.com This intermediate is often unstable and can spontaneously decarboxylate to form aminoacetone. asm.orgtandfonline.com D-threonine dehydrogenase specifically catalyzes the oxidation of D-threonine's 3-hydroxyl group, requiring NADP+ as a cofactor. asm.orgtandfonline.com

Chemical oxidation of threonine can also be achieved using various oxidizing agents. For instance, studies have investigated the oxidation of threonine by sodium metaperiodate in alkaline medium catalyzed by transition metal complexes. sphinxsai.com The kinetics of such reactions can be influenced by the concentrations of the oxidant, threonine, hydroxide (B78521) ions, and the catalyst. sphinxsai.com Oxidative decarboxylation and deamination of threonine have also been observed using N-bromonicotinamide in acidic media, leading to the formation of corresponding aldehydes, carbon dioxide, and ammonia. researchgate.net

Reduction Reactions and Amine Generation

Reduction reactions involving D-threonine HCl can target the carboxyl group or, indirectly, lead to the formation of related amines. Reduction of the carboxyl group of amino acids typically requires strong reducing agents or activated derivatives.

Enzymatic pathways can lead to the formation of amino alcohols derived from threonine. For example, the conversion of L-threonine to (R)-1-aminopropan-2-ol, a component of vitamin B12, involves enzymatic steps that effectively reduce or modify the carboxyl group and potentially involve decarboxylation. wikipedia.org While the direct reduction of this compound to D-threoninol (2-amino-3-hydroxybutanol) is a conceivable chemical transformation, specific details on this reaction for this compound in the provided sources are limited. However, the reduction of an α-keto acid intermediate, which can be formed from D-threonine, followed by reductive amination, is a general method for synthesizing amino acids and could potentially be applied in the reverse sense or with modified substrates to access amine derivatives.

Stereochemical Aspects of Reactions

D-Threonine's two stereogenic centers at the α and β carbons (C-2 and C-3) are key to its stereochemical behavior in reactions. The configuration of D-threonine is (2R,3S). nih.govfishersci.ie Reactions involving these centers can proceed with retention or inversion of stereochemistry, or they can be diastereoselective, favoring the formation of one diastereomer over others.

Retention and Inversion of Stereochemistry in Derivatives

Reactions occurring at the α-carbon (C-2) or β-carbon (C-3) can impact the stereochemistry at these centers. For reactions directly involving the chiral center, the mechanism dictates the stereochemical outcome. For instance, an SN2 reaction at a chiral carbon typically results in inversion of configuration. Conversely, reactions proceeding through carbocation intermediates (SN1-like) or certain enzymatic mechanisms can lead to racemization or retention of configuration.

Studies on the synthesis of β-methylphenylalanine esters from threonine triflates and aromatic compounds via Friedel-Crafts alkylation have shown retention of configuration at the α-carbon (C-2). d-nb.info This suggests a mechanism that does not involve direct nucleophilic attack on the chiral α-carbon with inversion.

Reactions at the β-carbon (C-3), particularly those involving the hydroxyl group, can also proceed with specific stereochemical outcomes. As mentioned earlier, a double inversion mechanism involving an aziridine (B145994) intermediate derived from D-threonine led to retention of the original configuration at the β-carbon. oup.com This illustrates that complex reaction sequences can be designed to achieve desired stereochemical outcomes.

Enzymatic reactions involving threonine can also exhibit specific stereochemistry. For example, the deamination of D-threonine by certain enzymes has been found to produce deuterated α-ketobutyrates with retention of configuration at the carbon derived from C-3 of threonine when the reaction is performed in D₂O. nih.gov However, other enzymatic elimination reactions, such as those catalyzed by D-glucosaminate-6-phosphate ammonia-lyase, can result in inversion of configuration at the carbon analogous to C-3. nih.gov

Diastereoselective Reactions and Product Profiling

D-Threonine has a defined relative stereochemistry between the α and β carbons (threo configuration for D-threonine and L-threonine, erythro for D-allothreonine and L-allothreonine). wikipedia.org Reactions that create new chiral centers or modify existing ones can be diastereoselective, meaning they preferentially form one diastereomer over others.

Threonine aldolases are a class of enzymes that catalyze the reversible cleavage of β-hydroxy α-amino acids like threonine into glycine (B1666218) and acetaldehyde (B116499), or the reverse aldol (B89426) addition of glycine to acetaldehyde to form threonine. nih.govresearchgate.netresearchgate.net D-threonine aldolases (DTAs) are specific for the D-configuration at the α-carbon. nih.govresearchgate.netresearchgate.net These enzymes can be used biocatalytically for the stereospecific synthesis of β-hydroxy α-amino acids by condensing glycine with various aldehydes. nih.govresearchgate.netthieme-connect.comd-nb.info While they show high stereospecificity at the α-carbon, their diastereoselectivity at the β-carbon can vary, often producing a mixture of threo and erythro isomers, though DTA from some sources can exhibit higher diastereoselectivity favoring the threo product (like D-threonine). d-nb.infoacs.orgacs.org

Research findings indicate that D-threonine aldolases can be engineered to improve their Cβ-stereoselectivity. acs.org For instance, a variant of DTA from Filomicrobium marinum was engineered to show significantly higher diastereoselectivity (up to 99.5% de) for D-threonine production. acs.org These studies often involve detailed analysis of the reaction products using techniques like HPLC to determine the diastereomeric ratio (dr) and enantiomeric excess (ee). d-nb.info

Enzymatic kinetic resolution of racemic threonine using L-threonine dehydratase is another example where stereoselectivity is crucial. L-threonine dehydratase specifically degrades L-threonine, leaving the unreacted D-threonine, allowing for its isolation in high optical purity. google.comresearchgate.net This process relies on the enzyme's high selectivity for the L-stereoisomer.

Utility in Chiral Organic Synthesis

This compound is a valuable compound in chiral organic synthesis due to its defined stereochemistry. It serves as a starting material or intermediate for the construction of complex chiral molecules and plays a role in the design of asymmetric catalysts and reagents. vulcanchem.comgoogle.com

This compound as a Chiral Building Block for Complex Molecules

This compound is employed as a chiral building block in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical and agrochemical industries. vulcanchem.com Its specific stereochemistry allows for the controlled introduction of chirality into target molecules.

One application is its use as a precursor in the synthesis of antibiotics, such as certain cephalosporins and carbapenems, where precise stereochemical control is critical for biological activity. vulcanchem.com It also serves as a building block in the total synthesis of protected legionaminic acid derivatives, which are sialic acid analogs with potential immunomodulatory properties. vulcanchem.com

The synthesis of glycosidic donors for antibiotics like arimetamycin A also utilizes D-threonine as a chiral building block. Furthermore, D-threonine linkers have been incorporated into FRET-based imaging probes, enabling the functional modification of pre-miRNAs without disrupting their biological activity.

Derivatives of D-threonine, such as its methyl and benzyl (B1604629) esters, are important for introducing steric protection in synthetic pathways, allowing for precise control over reaction outcomes. The O-acetylation of D-threonine has also been reported, demonstrating the potential for modifying the hydroxyl group to alter solubility and reactivity. beilstein-journals.org This reaction can be achieved under acidic conditions using reagents like acetyl chloride in a mixture of hydrochloric acid and glacial acetic acid. beilstein-journals.org

Applications in Asymmetric Catalysis and Reagent Design

While the direct use of this compound as a catalyst itself is less common, its structural features make it a potential component in the design of chiral ligands and reagents for asymmetric catalysis. The presence of both amino and hydroxyl groups, along with the defined stereocenters, allows for coordination to metal centers or participation in organic catalytic cycles in a stereocontrolled manner.

Research into threonine aldolases, including D-threonine aldolases (DTAs), highlights the potential of threonine derivatives in biocatalysis for the stereospecific synthesis of β-hydroxy amino acids. plos.org Although these are enzymatic applications, the principles of stereocontrol involved are relevant to the broader field of asymmetric synthesis. DTAs are PLP-dependent enzymes that require divalent ions for catalytic activity and catalyze the reversible cleavage of β-hydroxy amino acids. plos.org

The stereochemical differences between D- and L-threonine lead to divergent interactions with enzymes and receptors, which is a key consideration in the design of chiral reagents and catalysts that interact with biological systems.

While specific examples of this compound directly being used as a chiral catalyst or ligand in traditional asymmetric catalysis were not extensively detailed in the search results, its role as a chiral building block for creating more complex chiral auxiliaries or catalyst precursors is well-established. vulcanchem.comgoogle.com The synthesis of peptidomimetics, for which D-threonine is a chiral building block, often involves asymmetric synthesis strategies where the chirality of the amino acid is paramount. chemicalbook.com

Table 1: Selected Chemical Transformations and Applications of this compound

Transformation/Application AreaDescriptionRelevant Functional Group(s) InvolvedExamples/Notes
Chiral Building Block Incorporation into larger molecules to impart specific stereochemistry.Amino, Carboxyl, HydroxylSynthesis of antibiotics (cephalosporins, carbapenems, arimetamycin A), legionaminic acid derivatives, FRET probes. vulcanchem.com
Esterification Conversion of the carboxylic acid group to an ester.Carboxyl, Hydroxyl (often protected)Formation of methyl and benzyl esters for protection and synthetic manipulation. google.com
O-Acylation Acylation of the hydroxyl group.HydroxylSelective O-acetylation under acidic conditions. beilstein-journals.org
Role in Asymmetric Synthesis Design Contribution of defined stereocenters for designing chiral auxiliaries, ligands, or catalyst precursors.Amino, Hydroxyl, StereocentersBasis for stereocontrol in the synthesis of complex chiral molecules and peptidomimetics. vulcanchem.comgoogle.comchemicalbook.com Potential in biocatalysis research. plos.org

Enzymatic Interactions and Biocatalytic Applications of D Threonine Hcl

D-Threonine Aldolase (B8822740) (DTA) Studies

D-threonine aldolases (EC 4.1.2.42) are a class of enzymes that catalyze the reversible cleavage of D-threonine into glycine (B1666218) and acetaldehyde (B116499). They also catalyze the reverse reaction, the aldol (B89426) condensation of glycine with aldehydes to form D-β-hydroxy-α-amino acids. nih.govresearchgate.netplos.orgresearchgate.net This reversible nature makes DTAs valuable biocatalysts for asymmetric carbon-carbon bond formation. researchgate.netnih.gov

Catalytic Mechanisms and Pyridoxal (B1214274) Phosphate (PLP) Dependency

DTAs are pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.govresearchgate.netplos.orgresearchgate.netnih.gov The catalytic mechanism involves the formation of an external aldimine intermediate, a characteristic feature of PLP-dependent enzymes. nih.govresearchgate.net This is followed by the deprotonation of the β-hydroxy group of this intermediate, often facilitated by an active site histidine residue. nih.govresearchgate.netresearchgate.net Computational studies suggest the catalytic mechanism occurs in three steps: deprotonation of the hydroxyl group of the external aldimine, covalent bond cleavage, and hydrolysis. acs.org The rate-limiting step in this process is the covalent bond cleavage, leading to the formation of acetaldehyde. acs.org

Metal Ion Requirements and Coordination Chemistry (e.g., Mn²⁺, Na⁺)

D-threonine aldolases require divalent metal ions for catalytic activity, in addition to the PLP cofactor. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Studies have shown that manganese ions (Mn²⁺) have a significant activating effect on DTAs from various sources, including Arthrobacter sp. and Alcaligenes xylosoxidans. nih.govsemanticscholar.org The crystal structure of DTA from Alcaligenes xylosoxidans (AxDTA) revealed a metal binding site near the PLP cofactor in the active site. nih.govsemanticscholar.orgplos.orgrcsb.org This metal ion, modeled as Mn²⁺ in the AxDTA structure, is coordinated by amino acid residues such as His347 and Asp349, along with water molecules. semanticscholar.org The role of the essential metal ion, such as manganese, is likely to activate the β-hydroxy group of the substrate, making it more susceptible to deprotonation by an active site residue like His193. nih.govresearchgate.netsemanticscholar.org Sodium ions (Na⁺) have also been observed in the crystal structure of AxDTA, located at a separate binding site and coordinated by specific residues and water molecules. plos.org

Substrate Specificity and Stereoselectivity of DTAs

Threonine aldolases exhibit high selectivity for the absolute configuration at the Cα atom, leading to their classification as either D- or L-specific enzymes. researchgate.netplos.orgnih.gov DTAs are specific for the D-configuration at the α-carbon. researchgate.netplos.orgnih.gov While they show high stereocontrol at the α-carbon, their stereoselectivity at the β-carbon is often moderate, particularly with non-natural substrates. researchgate.netnih.gov DTA from Arthrobacter sp. can cleave D-threonine and D-allo-threonine, as well as other D-β-hydroxy-α-amino acids like D-β-phenylserine. uniprot.org However, it shows inactivity towards D-serine. uniprot.org Some DTAs, such as one from Delftia sp. RIT313, have shown high activity towards aromatic aldehydes with electron-withdrawing substituents, enabling the synthesis of specific phenylserine (B13813050) derivatives with high diastereomeric excess. researchgate.netrsc.org The diastereoselectivity at the β-carbon can be influenced by reaction conditions and can potentially be improved under kinetic control. researchgate.netrsc.org

Structural Biology of D-Threonine Aldolases (e.g., Crystal Structures, Active Site Analysis)

The structural biology of DTAs provides crucial insights into their function. The crystal structure of DTA from Alcaligenes xylosoxidans (AxDTA) was the first reported structure of a DTA. nih.govresearchgate.netrcsb.org AxDTA belongs to the alanine (B10760859) racemase family (fold-type III) of PLP-dependent enzymes, exhibiting a different structural fold compared to L-threonine aldolases (LTAs). nih.govresearchgate.netresearchgate.netrcsb.org The structure of AxDTA consists of an alanine-racemase-like domain and a β-domain. plos.org Analysis of the active site in AxDTA reveals the binding location of the PLP cofactor, linked to a lysine (B10760008) residue (Lys59 in AxDTA), and the metal binding site. researchgate.netplos.org Modeling of substrate complexes with AxDTA suggests that the binding of the β-hydroxy group of the substrate to the metal ion is important for catalysis. nih.govresearchgate.netsemanticscholar.org The enantio-complementarity between DTAs and LTAs can be explained by an approximate mirror symmetry of key active site residues relative to the PLP cofactor. nih.govplos.orgresearchgate.netrcsb.org More recently, the crystal structure of eukaryotic DTA from Chlamydomonas reinhardtii (CrDTA) has also been investigated, showing a similar arrangement of active-site residues compared to bacterial DTAs. researchgate.netresearchgate.netresearchgate.netrcsb.org

Engineered D-Threonine Aldolases for Enhanced Functionality

Protein engineering and directed evolution approaches are being explored to improve the properties of threonine aldolases, including DTAs, for enhanced catalytic activity, substrate specificity, and stereoselectivity. researchgate.netnih.govacs.orggoogle.com Rational design based on understanding the catalytic mechanism and active site structure can lead to engineered DTAs with improved diastereoselectivity. acs.org For instance, engineered DTA variants have been developed with significantly enhanced Cβ-stereoselectivity for the production of specific β-hydroxy-α-amino acids. acs.org These efforts aim to broaden the applicability of DTAs as biocatalysts in the synthesis of a wider range of chiral compounds. researchgate.netnih.govgoogle.com

Interactions with Other Enzymes

Threonine Deaminases: Role in D-Threonine Metabolism

Threonine deaminase, also known as threonine ammonia-lyase or threonine dehydratase (EC 4.3.1.19), is a key enzyme primarily involved in the metabolism of L-threonine. wikipedia.org It catalyzes the deamination of L-threonine to produce α-ketobutyrate and ammonia (B1221849), a crucial step in the biosynthesis of L-isoleucine. wikipedia.org

The role of threonine deaminases specifically in the metabolism of D-threonine is less commonly described in the literature compared to their function with the L-enantiomer. However, some enzymes can metabolize D-threonine through different pathways. For instance, D-threonine dehydrogenase (EC 1.1.1.-) catalyzes the oxidation of D-threonine to D-2-amino-3-ketobutyrate, which subsequently undergoes spontaneous decarboxylation to form aminoacetone. asm.org This pathway is distinct from the deamination catalyzed by threonine deaminase acting on L-threonine. While threonine deaminase primarily acts on L-threonine, studies have explored its interaction with modified threonine analogs, such as 4-fluorothreonine, where it was found to catalyze a defluorination reaction. rsc.org

Influence on Enzyme Activity and Inhibition Mechanisms

D-Threonine and its hydrochloride salt can influence the activity of various enzymes, acting as substrates or potentially as inhibitors or modulators. D-Threonine functions as a substrate for enzymes involved in amino acid metabolism, impacting various biochemical pathways through interactions at enzyme active sites.

Enzymes involved in the biosynthesis of amino acids can be subject to feedback regulation by the end products of the pathway. For example, L-threonine is known to act as a feedback inhibitor of aspartate kinase, an enzyme in its biosynthetic pathway. creative-proteomics.comnih.gov While this primarily relates to the L-isomer, it illustrates how threonine can regulate enzyme activity.

Furthermore, studies have investigated the effects of external agents on enzyme activity related to threonine metabolism. For instance, chiral gold nanoparticles have been shown to interact with and inhibit the activity of threonine deaminase in E. coli. nih.gov This inhibition was found to reduce enzyme activity in a concentration-dependent manner and interfere with the synthesis of branched-chain amino acids. nih.gov D-threonine dehydrogenase activity has also been shown to be inhibited by certain organic acids, such as tartronate, malonate, pyruvate, and DL-2-hydroxybutyrate, which exhibit competitive inhibition against D-threonine. asm.org

Biocatalytic Utility in Stereospecific Synthesis

D-Threonine HCl, or D-threonine as the active species, is a valuable compound in biocatalysis, particularly for the stereospecific synthesis of complex molecules. Threonine aldolases, a class of enzymes, play a significant role in these applications.

Synthesis of β-Hydroxy-α-Amino Acids

Threonine aldolases (TAs), including both L- and D-specific forms (EC 4.1.2.5 and EC 4.1.2.42, respectively), are powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids. nih.govresearchgate.netresearchgate.net These enzymes catalyze the reversible aldol condensation between an aldehyde and glycine. nih.govresearchgate.net D-threonine aldolase specifically catalyzes the reaction between glycine and acetaldehyde to produce D-threonine and/or D-allo-threonine. researchgate.net

The enzymatic synthesis of β-hydroxy-α-amino acids using threonine aldolases offers a stereospecific route to these valuable building blocks, which are components of many natural products and pharmaceuticals. nih.govnih.govplos.org The reaction typically involves the formation of a new carbon-carbon bond with control over the stereochemistry at the α-carbon. nih.govresearchgate.net

Enantioselective and Diastereoselective Aldol Reactions

A key advantage of using threonine aldolases in aldol reactions is their ability to achieve high enantioselectivity at the α-carbon of the synthesized β-hydroxy-α-amino acid. nih.govresearchgate.netd-nb.info D-threonine aldolases are specific for the synthesis of D-β-hydroxy-α-amino acids. researchgate.netacs.org

While threonine aldolases exhibit complete stereocontrol at the α-carbon, their specificity at the β-carbon (diastereoselectivity) can be moderate, depending on the enzyme and the aldehyde substrate. nih.govresearchgate.netresearchgate.net D-threonine aldolases often yield threo-β-hydroxy-α-D-amino acids as the main kinetically controlled products. acs.org

Strategies to improve diastereoselectivity and conversion in these biocatalytic aldol reactions include optimizing reaction conditions, such as using an excess of the donor substrate (e.g., glycine) to shift the reaction equilibrium towards product formation, and controlling the reaction time to favor kinetically controlled products. nih.govresearchgate.netnih.gov Protein engineering of threonine aldolases has also been explored to enhance their activity and improve Cβ-stereoselectivity for the synthesis of specific diastereomers. acs.org For example, engineered D-threonine aldolase variants have demonstrated significantly improved diastereoselectivity in the production of D-threonine. acs.org

Enzyme ClassEC NumberPrimary Substrate (Synthesis)Product Type (Synthesis)Stereoselectivity at α-carbonDiastereoselectivity at β-carbonCofactor(s)
D-Threonine Aldolase4.1.2.42Aldehyde + Glycineβ-hydroxy-α-D-amino acidHigh (D-selectivity)Moderate to HighPLP, Divalent ions
L-Threonine Aldolase4.1.2.5Aldehyde + Glycineβ-hydroxy-α-L-amino acidHigh (L-selectivity)ModeratePLP
Amino Acid Racemase5.1.1.10L-amino acidD-amino acidRacemizationNot applicablePLP
Threonine Deaminase4.3.1.19L-Threonineα-Ketobutyrate + AmmoniaNot applicableNot applicablePLP
D-Threonine Dehydrogenase1.1.1.-D-ThreonineD-2-amino-3-ketobutyrateNot applicableNot applicableNADP+

Metabolic and Biochemical Roles of D Threonine Hcl in Non Human Biological Systems

Microbial Metabolism of D-Threonine

The metabolism of D-threonine in microbial systems is a specialized field of study, revealing unique enzymatic pathways that differ from the metabolism of its more common L-enantiomer. Microorganisms have evolved distinct mechanisms to utilize D-amino acids, including D-threonine, often as a source of carbon and nitrogen.

Pathways of D-Threonine Degradation (e.g., Keto Acid Production)

The primary documented pathway for D-threonine degradation in several bacterial genera is its cleavage into glycine (B1666218) and acetaldehyde (B116499), a reaction catalyzed by the enzyme D-threonine aldolase (B8822740). nih.govnih.gov This retro-aldol cleavage does not directly produce a keto acid from the threonine backbone.

However, another significant pathway for D-amino acid catabolism in various organisms involves the action of D-amino acid oxidase (DAAO). wikipedia.orgfrontiersin.org This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concurrent production of ammonia (B1221849) and hydrogen peroxide. wikipedia.orgfrontiersin.org While the enzyme has broad substrate specificity for neutral D-amino acids, its specific activity towards D-threonine can vary depending on the microbial source. wikipedia.org The resulting α-keto acid from D-threonine would be 2-keto-3-hydroxybutyrate.

In contrast, the degradation of L-threonine in many bacteria proceeds through different pathways that readily produce keto acids. One major route involves L-threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate. nih.govwikipedia.org This intermediate is then typically cleaved by 2-amino-3-ketobutyrate CoA ligase to form glycine and acetyl-CoA. nih.gov Another pathway in some bacteria is initiated by L-threonine dehydratase, which converts L-threonine to α-ketobutyrate. frontiersin.org

D-Threonine as a Substrate for Microbial Enzymes

Several microbial enzymes have been identified that specifically recognize and act upon D-threonine. The most well-characterized of these is D-threonine aldolase . This pyridoxal-5'-phosphate (PLP)-dependent enzyme has been found in bacteria such as Arthrobacter, Alcaligenes, Xanthomonas, and Pseudomonas. nih.gov It displays strict stereospecificity for the D-configuration at the α-carbon. nih.gov Interestingly, it can act on both D-threonine and its diastereomer, D-allothreonine, catalyzing their cleavage into glycine and acetaldehyde. nih.gov The kinetic parameters for a D-threonine aldolase from Arthrobacter sp. DK-38 are presented below.

SubstrateK_m (mM)V_max (μmol/min/mg)
D-Threonine3.8138.8
D-Allothreonine14.0102

Table 1: Kinetic parameters of D-threonine aldolase from Arthrobacter sp. DK-38 for its substrates. nih.gov

Another enzyme capable of acting on D-threonine is a D-amino acid dehydrogenase . For example, membrane fractions from Escherichia coli have been shown to catalyze the oxidation of several D-amino acids, including D-threonine and D-allothreonine.

Influence on Microbial Growth and Metabolic Flux

Threonine, in its L-form, can serve as a sole source of carbon and nitrogen for the growth of a variety of microorganisms, including species of Arthrobacter and Pseudomonas. nih.govresearchgate.net For instance, an Arthrobacter species was isolated from soil based on its ability to grow aerobically using L-threonine as its only source of carbon, nitrogen, and energy. nih.gov In such cases, the degradation of L-threonine provides essential metabolic intermediates like acetyl-CoA and glycine, which then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. nih.govle.ac.uk

While specific studies detailing the influence of D-threonine as a sole carbon or nitrogen source on microbial growth are less common, the presence of specific catabolic enzymes like D-threonine aldolase in various bacteria suggests that this enantiomer can also be utilized for nutritional purposes. nih.gov The efficiency of growth on D-threonine would likely depend on the activity and expression levels of these specific enzymes.

Furthermore, threonine metabolism can influence complex microbial behaviors. In Pseudomonas aeruginosa, a threonine phosphorylation pathway, known as the SiaABC pathway, plays a role in controlling biofilm formation in response to carbon availability. nih.govnih.gov This indicates that threonine levels can act as a signal that modulates microbial lifestyles.

Comparative Metabolism with L-Threonine Enantiomer

The microbial metabolism of D-threonine and L-threonine is distinctly different, primarily due to the stereospecificity of the enzymes involved.

D-Threonine Metabolism : The primary catabolic route is through D-threonine aldolase , which cleaves D-threonine into glycine and acetaldehyde. nih.gov Another potential pathway is oxidation by a D-amino acid dehydrogenase or oxidase to form 2-keto-3-hydroxybutyrate. wikipedia.org

L-Threonine Metabolism : This enantiomer is typically metabolized via two main pathways in bacteria. The first is initiated by L-threonine dehydrogenase , producing 2-amino-3-ketobutyrate, which is then converted to acetyl-CoA and glycine. nih.govnih.gov The second pathway involves L-threonine dehydratase , which deaminates L-threonine to yield α-ketobutyrate. frontiersin.org Some bacteria also possess an L-threonine aldolase . nih.govnih.gov

This enzymatic differentiation underscores that microorganisms have evolved separate metabolic machinery to handle the two enantiomers. The uptake of these amino acids can also be stereospecific, with distinct transport systems for D- and L-amino acids in some bacteria. In Escherichia coli, for example, several transport systems have been identified for L-threonine. frontiersin.orgresearchgate.net The presence of specific D-amino acid metabolizing enzymes implies the existence of transport mechanisms for D-threonine as well, although they are generally less characterized. The metabolic fate of D-threonine is therefore dependent on the presence and activity of a distinct set of enzymes compared to those that metabolize L-threonine.

Role in Non-Mammalian Animal Models

While the study of D-amino acids in mammals has gained considerable attention, their presence and physiological roles in non-mammalian animals are also of significant interest. D-amino acids have been identified in various tissues of invertebrates and lower vertebrates, suggesting they perform specific biological functions.

Metabolic Fate and Interconversion in Specific Organisms

The metabolic pathways of D-threonine in non-human biological systems primarily involve enzymatic degradation. In various microorganisms, D-threonine serves as a substrate for specific enzymes that catabolize it into intermediates for central metabolic pathways.

One key enzyme in D-threonine metabolism is D-threonine dehydrogenase . In bacteria such as Pseudomonas cruciviae and Pseudomonas taetrolens, this enzyme catalyzes the oxidation of D-threonine. nih.govasm.org The product of this reaction is 2-amino-3-ketobutyrate, which is unstable and can be further metabolized. For instance, in Pseudomonas taetrolens, D-threonine is degraded to glycine and acetyl-CoA.

Another significant enzyme is D-threonine aldolase , which has been identified in organisms like Arthrobacter sp. DK-38 and Alcaligenes xylosoxidans. wikipedia.orgnih.gov This enzyme catalyzes the reversible cleavage of D-threonine into glycine and acetaldehyde. wikipedia.orgrsc.org The resulting glycine can be utilized in various biosynthetic pathways, while acetaldehyde can be converted to acetyl-CoA and enter the citric acid cycle.

The metabolic fate of D-threonine is thus linked to central carbon metabolism, providing a source of both carbon and nitrogen for the organism. The specific pathways and their regulation can vary between different microbial species.

Metabolic Fate of D-Threonine in Specific Organisms
OrganismKey EnzymeMetabolic ProductsReference
Pseudomonas cruciviaeD-threonine dehydrogenase2-amino-3-ketobutyrate nih.gov
Arthrobacter sp. DK-38D-threonine aldolaseGlycine, Acetaldehyde wikipedia.org
Alcaligenes xylosoxidansD-threonine aldolaseGlycine, Acetaldehyde nih.gov

Fundamental Mechanistic Insights into D-Threonine Bioactivity

Interaction with Specific Enzymes and Receptors at a Molecular Level

The bioactivity of D-threonine is mediated through its specific interactions with enzymes. The molecular mechanisms of two key enzymes, D-threonine dehydrogenase and D-threonine aldolase, have been studied in detail.

D-threonine dehydrogenase from Pseudomonas cruciviae is an NADP+-dependent enzyme. nih.gov It exhibits high specificity for D-threonine and a few other D-threo-3-hydroxyamino acids, while the corresponding L-isomers are not substrates. nih.govasm.org The enzyme is a dimer composed of two identical subunits. asm.org Kinetic studies have revealed Michaelis constants for D-threonine and NADP+ to be 13 mM and 0.12 mM, respectively. nih.govasm.org The enzyme's activity is competitively inhibited by several organic acids, including tartronate, malonate, and pyruvate. nih.govasm.org

D-threonine aldolase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.org The crystal structure of D-threonine aldolase from Alcaligenes xylosoxidans reveals a close relationship with alanine (B10760859) racemases and the presence of a metal-binding site near the PLP cofactor in the active site. nih.govelsevierpure.com This is consistent with the observation that divalent cations such as Co2+, Ni2+, Mn2+, or Mg2+ are essential for its activity. wikipedia.orgnih.gov Mechanistic models suggest that the β-hydroxy group of the D-threonine substrate binds to the metal ion, which facilitates its deprotonation and subsequent Cα-Cβ bond cleavage. nih.gov

Molecular Interactions of D-Threonine with Specific Enzymes
EnzymeOrganismCofactor/RequirementsSubstrate SpecificityKinetic Parameters (for D-threonine)Reference
D-threonine dehydrogenasePseudomonas cruciviaeNADP+D-threonine, D-threo-3-phenylserineKm = 13 mM nih.govasm.org
D-threonine aldolaseArthrobacter sp. DK-38Pyridoxal-5'-phosphate, Divalent metal cations (e.g., Co2+, Mn2+)D-threonine, D-allothreonineNot specified wikipedia.org
D-threonine aldolaseAlcaligenes xylosoxidansPyridoxal-5'-phosphate, Divalent metal cationsD-threonineNot specified nih.govelsevierpure.com

Modulation of Biochemical Pathways (excluding human physiological outcomes)

The enzymatic breakdown of D-threonine directly modulates biochemical pathways by feeding its catabolites into central metabolism.

The degradation of L-threonine in many bacteria proceeds through pathways that generate key metabolic intermediates. nih.gov For example, the cleavage of threonine to acetyl-CoA and glycine connects its catabolism to the tricarboxylic acid (TCA) cycle and one-carbon metabolism, respectively. nih.gov While these studies focus on L-threonine, the products of D-threonine degradation, such as glycine and acetyl-CoA, are identical and would enter the same subsequent pathways.

In Escherichia coli, the biosynthesis of L-threonine is a well-regulated process starting from aspartate. creative-proteomics.com The catabolism of D-threonine can influence the intracellular pools of amino acids like glycine, which in turn can affect various biosynthetic pathways.

Furthermore, D-amino acids, including those derived from threonine metabolism, have been shown to play regulatory roles in bacteria. They can be released into the environment and influence processes such as cell wall remodeling and biofilm disassembly in bacterial communities. nih.govfrontiersin.org For example, in Bacillus subtilis, a mixture of D-amino acids can inhibit growth and affect peptidoglycan synthesis. nih.gov While the specific role of D-threonine in these processes is not fully elucidated, its presence as a D-amino acid suggests it could participate in these regulatory networks.

Advanced Analytical Methodologies for D Threonine Hcl and Its Stereoisomers

Chromatographic Techniques for Chiral Separation

Chiral chromatography plays a crucial role in resolving enantiomers and diastereomers of threonine. Various high-performance liquid chromatography (HPLC) based techniques have been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC utilizing chiral stationary phases (CSPs) is a widely used technique for the direct separation of amino acid enantiomers. CSPs are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have demonstrated success in resolving the enantiomers of underivatized amino acids, including threonine. sigmaaldrich.com These phases are compatible with both organic and aqueous mobile phases and possess ionic groups that facilitate the separation of polar and ionic compounds like amino acids. sigmaaldrich.com Protein-based CSPs, utilizing proteins like human serum albumin (HSA), have also been employed for chiral separations of amino acids. mdpi.com The separation on these phases is based on differences in binding strength and the number of binding sites for chiral compounds with the protein. mdpi.com Another type of CSP, norvancomycin-bonded silica, has been synthesized and evaluated for the chiral separation of dansyl-amino acids, including dansyl-threonine. nih.gov Studies have investigated the effects of parameters such as organic modifier concentration, column temperature, pH, and flow rate on retention and enantioselectivity on these phases. nih.gov

Two-Dimensional HPLC Systems for Enantiomer/Diastereomer Resolution

Two-dimensional HPLC (2D-HPLC) systems offer enhanced resolving power for complex samples containing multiple amino acid stereoisomers. These systems typically couple two separation dimensions with different selectivities. A common approach involves the combination of a reversed-phase column in the first dimension and a chiral column in the second dimension. researchgate.netresearchgate.net This allows for the initial separation of amino acids based on hydrophobicity, followed by the chiral separation of enantiomers or diastereomers within each fraction. Automated 2D-HPLC systems have been developed for the simultaneous determination of threonine and allo-threonine enantiomers. researchgate.net These systems often utilize pre-column derivatization with fluorescent reagents to enhance detection sensitivity. researchgate.netresearchgate.net The fractions containing the derivatized amino acids from the first dimension are automatically transferred to the second dimension for enantioseparation. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages in terms of speed, efficiency, and sensitivity compared to conventional HPLC, particularly with the use of columns packed with sub-2-µm particles. nih.gov UHPLC methods have been developed for the analysis of amino acids, including underivatized forms. chromatographyonline.comthermofisher.comthermofisher.com While UHPLC coupled with charged aerosol detection (CAD) can be used for the analysis of underivatized amino acids, achieving baseline separation for all amino acids, including threonine and its isomers, can be challenging without derivatization. chromatographyonline.comthermofisher.com Some UHPLC methods for underivatized amino acids have shown co-elution of threonine and glycine (B1666218). chromatographyonline.com However, UHPLC-MS/MS methods have also been developed for the simultaneous quantification of multiple amino acids, and these can be coupled with chiral separation strategies. frontiersin.org The combination of UHPLC with ion mobility-mass spectrometry (IM-MS) using chiral stationary phases and derivatization has shown promise for the rapid enantioselective analysis of amino acids, including the discrimination of threonine isomers. acs.org

Pre-column Derivatization Strategies for Enhanced Detection

Pre-column derivatization is a common strategy employed to enhance the detectability of amino acids, which often lack strong chromophores or fluorophores. This involves reacting the amino acids with a suitable reagent before chromatographic separation.

Fluorescence Derivatization Reagents (e.g., NBD-F, OPA/NAC)

Fluorescence derivatization reagents are widely used due to their high sensitivity. 7-fluoro-4-nitro-2,1,3-benzoxadiazole (NBD-F) is a popular pre-column derivatization reagent that reacts with both primary and secondary amino acids to form highly fluorescent products. univ-rennes1.frusp.org NBD-F derivatization followed by reversed-phase HPLC with fluorometric detection is a sensitive method for amino acid analysis, with detection limits reported around 10 fmol for each amino acid. univ-rennes1.frusp.org Another commonly used reagent is o-phthalaldehyde (B127526) (OPA), often used in combination with a thiol such as N-acetyl-L-cysteine (NAC) (OPA/NAC). researchgate.net OPA/NAC reacts with primary amino acids to form fluorescent derivatives. researchgate.net While OPA/NAC is effective for primary amines, it does not react with secondary amino acids like proline. univ-rennes1.frusp.org NBD-F offers an advantage in this regard as it reacts with both primary and secondary amines. univ-rennes1.frusp.org

Impact of Derivatization on Chiral Separation and Quantification

Derivatization can significantly impact chiral separation. By reacting enantiomers with a chiral derivatization agent, diastereomers are formed. Diastereomers have different physicochemical properties and can often be separated using conventional achiral stationary phases. sigmaaldrich.commdpi.com Alternatively, derivatization with a non-chiral reagent can enhance detection while the chiral separation is achieved on a CSP. The choice of derivatization reagent and reaction conditions can influence the efficiency and selectivity of the chiral separation. For instance, the pH of the mobile phase has been shown to affect the enantioseparation of dansyl-threonine on a norvancomycin-bonded CSP. nih.gov The stability of the derivatized products is also crucial for accurate quantification. OPA-amino acid derivatives, for example, are known to be unstable, requiring immediate analysis after derivatization. univ-rennes1.fr The derivatization process itself can also introduce potential impurities that may interfere with the analysis. sigmaaldrich.com Despite these considerations, pre-column derivatization remains a valuable tool for achieving the sensitivity and selectivity required for the analysis of D-threonine HCl and its stereoisomers in various matrices.

Spectroscopic Characterization in Complex Biological and Chemical Matrices

Spectroscopic methods play a vital role in confirming the structure and assessing the purity of this compound. When dealing with complex matrices, these techniques are often coupled with separation methods to isolate the analyte of interest from interfering substances.

Advanced NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of organic molecules, including amino acids. Advanced NMR techniques can provide insights into the stereochemical configuration of chiral compounds like D-threonine. While specific examples focusing solely on this compound in complex biological matrices via advanced NMR are not extensively detailed in the provided search results, the principles of NMR for stereochemical analysis of amino acids are well-established.

Carbon-13 NMR spectroscopy, for instance, has been employed to determine the enantiomeric purity of synthetic threonine-containing glycopeptides and to study the spectra of diastereoisomeric D- and L-threonine acs.org. Differences in the chemical shifts of nuclei (such as ¹H and ¹³C) can arise due to the distinct spatial arrangements of atoms in enantiomers and diastereomers, especially in the presence of chiral environments or derivatizing agents. Recent advancements include methods utilizing parahydrogen-induced hyperpolarization (nhPHIP-NMR) for discriminating D- and L-alpha-amino acids at submicromolar concentrations acs.org. This technique relies on the association of amino acids with a catalyst and a homochiral cosubstrate to resolve the NMR signals of the enantiomers acs.org. The integrals of the nhPHIP-NMR signals have been shown to depend linearly on the concentrations of alpha-amino acids, allowing for the calculation of enantiomeric ratios acs.org.

In complex biological or chemical matrices, sample preparation steps such as extraction and purification would typically precede NMR analysis to reduce matrix effects and concentrate the analyte. While NMR is often used for untargeted analysis of complex mixtures, its application for stereochemical elucidation of specific components like D-threonine in such matrices would likely involve targeted approaches or hyphenated techniques.

Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS/MS), is indispensable for the trace analysis and metabolite profiling of amino acids, including D-threonine, in complex biological and chemical matrices. LC-MS/MS offers high sensitivity and selectivity, making it suitable for detecting and quantifying low-abundance analytes amidst numerous interfering compounds.

Numerous studies have successfully employed LC-MS/MS for the determination of D- and L-amino acids in various mammalian tissues, serum, plasma, and other biological samples researchgate.netmdpi.commdpi.comshimadzu.co.krnih.govnih.govacs.org. The physicochemical properties of threonine isomers, including D-threonine and D-allo-threonine, are very similar, and they can exhibit virtually the same MS/MS fragmentation patterns, necessitating effective chromatographic separation for individual analysis shimadzu.co.krshimadzu.com. Chiral stationary phases are commonly used in HPLC or LC to achieve the separation of enantiomers before MS detection researchgate.netshimadzu.co.krnih.govshimadzu.comshimadzu.com. Precolumn derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or o-phthaldialdehyde (OPA) followed by reversed-phase LC-MS/MS is a frequent approach to enhance separation and detection sensitivity researchgate.netmdpi.commdpi.com.

LC-MS/MS is a key technique in targeted metabolomics for the absolute quantification of specific metabolites like D-amino acids through comparison with standard solutions mdpi.com. It allows for the detection of trace levels of D-threonine in physiological tissues researchgate.net. For analysis in complex biological matrices such as food or feed, protein hydrolysis is often required, and methods using deuterated HCl have been developed to minimize racemization bias in D- and L-amino acid ratios during this step mdpi.com. Sample preparation for MS analysis of amino acids in complex matrices often involves deproteinization, extraction, and sometimes derivatization to improve chromatographic behavior and detection researchgate.netmdpi.comacs.orgcas.cnscirp.orgabcam.com.

Method Validation and Quantification in Research Samples

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. For the quantification of this compound in research samples, including purity and yield determination and analysis in tissue extracts, specific validation parameters are assessed.

Validation of amino acid analysis methods typically includes evaluating linearity, sensitivity (limits of detection, LOD, and limits of quantification, LOQ), accuracy, precision (within-day and day-to-day variability), recovery, and matrix effects nih.govnih.govacs.orgcas.cnresearchgate.net. These validation procedures are often performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or EURACHEM researchgate.netpensoft.net.

For purity determination, particularly enantiomeric purity, techniques like HPLC with chiral stationary phases are employed . The enantiomeric purity is typically confirmed to meet specific thresholds, such as ≥95.0% . Structural integrity, also related to purity, can be validated using spectroscopic methods like NMR and MS . Polarimetric methods, which measure optical rotation, can also be used for purity control of amino acids like threonine, with reported deviations from standard methods being less than 1% cabidigitallibrary.org.

Quantification of this compound in research samples, such as those from synthesis reactions or biological studies, involves establishing a quantitative relationship between the analytical signal and the analyte concentration. Calibration curves are generated using standards of known concentrations cas.cnpensoft.net. For accurate quantification in complex matrices like tissue extracts, appropriate sample preparation methods are essential to efficiently extract the amino acids and minimize interference acs.orgcas.cnscirp.orgabcam.com. Extraction procedures for amino acids from tissues have been developed using methods like ultrasonication with aqueous trifluoroacetic acid or extraction with water cas.cnscirp.org. Recoveries of amino acids from spiked plant tissue samples have been reported to range from 67.0% to 108.9% with good precision cas.cn. In mammalian tissues, methods involving derivatization and two-step HPLC have been used for the determination of threonine isomers, demonstrating within-day and day-to-day precisions of approximately 5% in rat cerebellum researchgate.net.

Yield determination in the context of this compound synthesis would involve quantifying the amount of purified product obtained relative to the starting materials. This quantification would rely on validated analytical methods, such as HPLC or LC-MS/MS, to accurately measure the mass or concentration of the synthesized this compound.

Analysis in tissue extracts requires robust methods to handle the complexity of the matrix. Techniques like LC-MS/MS are well-suited for this purpose, offering the necessary sensitivity and selectivity. Sample preparation protocols for biological fluids and tissues often include deproteinization and extraction steps to isolate the amino acids from proteins and other macromolecules researchgate.netmdpi.comacs.orgcas.cnscirp.orgabcam.com. Stable-isotope-labeled internal standards are frequently used in LC-MS/MS methods to improve accuracy and compensate for matrix effects in biological samples like plasma nih.gov.

Emerging Research Areas and Future Directions in D Threonine Hcl Studies

Development of Novel D-Threonine Derived Reagents and Probes

Research is actively exploring the creation of new chemical reagents and probes based on the D-threonine structure. The unique stereochemistry of D-threonine provides a valuable chiral scaffold for the synthesis of molecules with specific properties. While the search results did not provide direct examples of D-threonine HCl derived probes, the broader context of developing novel chemical probes for biological systems, such as fluorescent probes for detecting specific molecules like HClO, highlights the ongoing interest in designing targeted chemical tools. frontiersin.org The development of novel in vivo chemical probes, particularly for studying protein kinases crucial for central nervous system function, underscores the need for highly selective compounds. plos.org The potential exists to leverage the structural characteristics of D-threonine to design probes or reagents that interact specifically with D-amino acid-related pathways or enzymes, or to incorporate D-threonine into more complex molecular architectures for targeted applications.

Integration into Synthetic Biology and Metabolic Engineering Approaches

D-threonine and its metabolic pathways are becoming increasingly relevant in synthetic biology and metabolic engineering. These fields aim to design and construct new biological parts, devices, and systems, or to re-engineer existing metabolic pathways in organisms for desired outcomes, such as the production of valuable compounds. nih.govmdpi.com

One key area involves the enzymatic conversion of D-threonine. D-threonine aldolase (B8822740) (DTA), also known as low-specificity D-threonine aldolase, catalyzes the breakdown of D-threonine into glycine (B1666218) and acetaldehyde (B116499). ontosight.ai This enzyme's activity is being explored for its potential in designing novel metabolic routes. ontosight.ai

Furthermore, synthetic metabolic pathways are being constructed to produce amino acids, including threonine, from alternative carbon sources. For example, a synthetic pathway enabling the biosynthesis of threonine from ethylene (B1197577) glycol has been developed in Escherichia coli. measurebiology.org This demonstrates the potential to integrate D-threonine metabolic enzymes or pathways into engineered microorganisms for the sustainable production of D-threonine or other valuable chemicals.

Metabolic engineering strategies are also being applied to optimize the production of amino acids like L-threonine in microorganisms such as Escherichia coli and Corynebacterium glutamicum. mdpi.comnih.gov These strategies involve modifying genes and pathways to enhance flux towards the desired product and eliminate competing pathways. nih.gov Similar approaches could be applied to engineer microorganisms for efficient D-threonine production.

The development of genetically encoded biosensors, particularly those based on transcriptional regulators, is a vital component of synthetic biology and metabolic engineering. nih.gov These biosensors can be used for high-throughput screening of strains with improved amino acid production or for dynamic regulation of metabolic pathways. nih.gov While current examples focus on L-threonine and L-proline biosensors, the principles could be extended to develop biosensors specific for D-threonine, facilitating the engineering of D-threonine-producing strains.

Advancements in Stereoselective Biocatalysis for Industrial Processes

D-threonine aldolases are gaining prominence as promising biocatalysts for stereoselective synthesis, particularly in the production of chiral β-hydroxy-α-amino acids, which are important building blocks for pharmaceuticals. researchgate.netrsc.org These enzymes catalyze the reversible aldol (B89426) reaction between glycine and aldehydes to form β-hydroxy-α-amino acids with control over the stereochemistry at the α-carbon. researchgate.netresearchgate.net

A significant challenge in using threonine aldolases in synthesis has been achieving high stereoselectivity at the β-carbon. researchgate.net Recent research is focused on discovering and engineering novel D-threonine aldolases with improved catalytic efficiency and enhanced β-stereoselectivity. researchgate.netrsc.org For instance, a new D-threonine aldolase from Delftia sp. RIT313 has shown high activity towards aromatic aldehydes and enabled the production of phenylserines with high diastereomeric excess. rsc.org

Biocatalysis offers several advantages for industrial processes, including high turnover, regio- and stereoselectivity, and the ability to operate under mild conditions. researchgate.net The use of D-threonine aldolases in kilogram-scale preparation of β-hydroxy-α-amino acids for drug candidates highlights their potential in the pharmaceutical industry. nih.gov Future directions in this area involve further enzyme engineering to broaden substrate specificity, improve catalytic performance, and enhance stereoselectivity, making D-threonine aldolases even more valuable tools for the synthesis of chiral compounds.

Elucidation of Undiscovered Biological Roles and Pathways in Diverse Organisms

While L-threonine's biological roles are well-established, the physiological functions and metabolic pathways of D-threonine in various organisms are still being actively investigated. D-threonine is known to be metabolized by D-threonine aldolase in some organisms, breaking it down into glycine and acetaldehyde. ontosight.ai

Research is exploring the metabolism of threonine in diverse organisms, including parasites like Echinococcus multilocularis. Studies in this helminth have investigated the role of threonine dehydrogenase in threonine catabolism, suggesting that threonine metabolism could be a potential drug target. biorxiv.org While this research primarily focuses on L-threonine, it opens avenues for exploring the metabolism and potential roles of D-threonine in such organisms.

The presence of D-amino acids and D-amino acid-containing peptides in diverse animal species suggests that D-threonine may have undiscovered biological functions beyond simple metabolism. researchgate.net These D-amino acid-containing peptides can exhibit enhanced biological activity and increased stability against proteolysis. researchgate.net

Further research is needed to fully understand the biosynthesis, degradation, and physiological roles of D-threonine in various biological systems. This includes identifying the specific enzymes and transporters involved in D-threonine metabolism and uptake in different organisms, and investigating its potential signaling roles or incorporation into non-ribosomal peptides or other biomolecules. Elucidating these roles could reveal new therapeutic targets or biotechnological applications.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available as a specific entry for the HCl salt, but D-threonine CID is relevant.
D-threonine710
Glycine753
Acetaldehyde177
L-threonine6103
Ethylene glycol174
Propionate1032
Phenylserine (B13813050)74604

Interactive Data Table (Example - based on search result rsc.org data):

Here is an example of how data on D-threonine aldolase activity with different substrates could be presented in an interactive table format, based on the description in search result rsc.org regarding activity towards aromatic aldehydes.

Aldehyde SubstrateDTA Activity (U/mg)Conversion (%)Diastereomeric Excess (de %)
Acetaldehyde21.3--
2'-fluoro-benzaldehydeHigh>90>90
3'-nitro-benzaldehydeHigh>90>90
Other Aromatic AldehydesVaried--

(Note: The exact numerical data for all aldehydes was not provided in the search snippet, so this table uses descriptive terms where specific numbers were not available, based on the text of rsc.org. An actual interactive table implementation would require a library or framework to render.)

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for D-threonine HCl, and how can purity be validated in academic settings?

  • Methodology :

  • Synthesis : this compound is typically synthesized via stereoselective methods, such as enzymatic resolution or asymmetric catalysis. For example, chiral column chromatography can isolate the D-enantiomer from racemic mixtures .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with chiral stationary phases to confirm enantiomeric purity (>95.0% as per supplier specifications). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate structural integrity .
    • Data Table :
ParameterMethodThresholdReference
Enantiomeric PurityHPLC (Chiral Column)≥95.0%
Chemical StructureNMR (¹H/¹³C)Match CAS 632-20-2

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Experimental Design :

Prepare aqueous solutions of this compound at pH 2–12 (using HCl/NaOH).

Incubate samples at 4°C, 25°C, and 40°C for 0–72 hours.

Analyze degradation via UV-Vis spectroscopy (λ = 210 nm) and track enantiomeric inversion using polarimetry .

  • Contradiction Handling : If unexpected degradation products arise, employ LC-MS to identify byproducts and refine pH/temperature limits .

Advanced Research Questions

Q. What stereochemical interactions differentiate this compound from its L-enantiomer in enzyme-binding studies, and how can these be quantified?

  • Methodology :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) of this compound versus L-threonine with target enzymes (e.g., threonine dehydratase).
  • Data Interpretation : Statistical analysis (e.g., Student’s t-test) to confirm significance of stereochemical preference. Address contradictions by cross-validating with X-ray crystallography .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

  • Methodology :

  • Meta-Analysis : Systematically review studies for variables such as dosage, solvent (e.g., aqueous vs. DMSO), and cell line/animal model differences.
  • Replication : Reproduce conflicting experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity assays). Use ANOVA to identify outlier datasets .
    • Example Contradiction : Discrepancies in IC50 values may arise from impurities in commercial batches; always validate purity via HPLC before use .

Q. What mechanisms underlie the instability of this compound in oxidative environments, and how can this be mitigated in long-term studies?

  • Methodology :

  • Mechanistic Study : Use electron paramagnetic resonance (EPR) to detect free radicals during oxidation. Pair with DFT calculations to model reaction pathways.
  • Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or store lyophilized samples under inert gas (N2/Ar). Validate stability via accelerated aging tests .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to the use of this compound in human cell line studies or preclinical models?

  • Compliance :

  • Follow institutional review board (IRB) protocols for human-derived cell lines (e.g., informed consent for primary cells).
  • For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound while minimizing interspecies variability?

  • Methodology :

  • Model Selection : Use transgenic rodents with humanized metabolic pathways to reduce interspecies differences.
  • Analytical Techniques : Employ LC-MS/MS for plasma/tissue quantification. Use population pharmacokinetic (PopPK) modeling to account for variability .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in neuropharmacological assays?

  • Methodology :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).
  • Outlier Management : Apply Grubbs’ test to exclude anomalies. Report confidence intervals (95% CI) for EC50/IC50 values .

Key Challenges and Solutions

ChallengeSolutionReference
Enantiomeric impurity in synthesisChiral HPLC + recrystallization
Oxidative degradationLyophilization + antioxidant additives
Contradictory bioactivity dataStandardized replication + meta-analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.